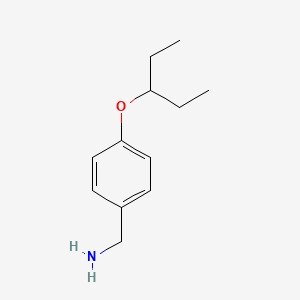

4-(1-Ethylpropoxy)-benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-pentan-3-yloxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11H,3-4,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORUQDHRTBPNFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Reactivity and Mechanistic Organic Chemistry of 4 1 Ethylpropoxy Benzylamine

Nucleophilic Characteristics and Amine-Based Transformations

The presence of a primary amine group confers significant nucleophilic character upon 4-(1-Ethylpropoxy)-benzylamine. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers, making the amine functionality the primary site for a variety of chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions of the Amine Functionality

The primary amine of this compound is expected to readily undergo acylation, alkylation, and sulfonylation reactions. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic center of the respective reagent, leading to the formation of amides, secondary or tertiary amines, and sulfonamides.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of N-substituted amides. For instance, treatment with acetyl chloride in the presence of a base would yield N-(4-(1-Ethylpropoxy)benzyl)acetamide. These reactions are typically robust and high-yielding. researchgate.net

Alkylation: The amine can be alkylated by reaction with alkyl halides. This process can be challenging to control, often leading to a mixture of mono- and di-alkylated products. However, careful selection of reaction conditions and stoichiometry can favor the formation of the desired secondary or tertiary amine. nih.gov Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields the corresponding sulfonamide. This reaction is fundamental in organic synthesis, for example, in the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

| Reaction Type | Reagent | General Product |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-(1-Ethylpropoxy)benzyl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | 4-(1-Ethylpropoxy)-N-methylbenzylamine |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(4-(1-Ethylpropoxy)benzyl)-4-methylbenzenesulfonamide |

Condensation Reactions Leading to Imine and Related Derivatives

The primary amine functionality readily participates in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, also known as Schiff bases. researchgate.net This reaction is typically catalyzed by acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of the C=N double bond in imines is a reversible process, and the position of the equilibrium can be influenced by reaction conditions, such as the removal of water to drive the reaction to completion. researchgate.net These imine derivatives are valuable intermediates in organic synthesis, as the imine bond can be readily hydrolyzed back to the amine and carbonyl compound or reduced to form a secondary amine. researchgate.netnih.gov

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is rendered electron-rich by its substituents, making it susceptible to electrophilic attack. The regiochemical outcome of such reactions is dictated by the directing effects of the existing groups.

Electrophilic Aromatic Substitution with Remote Directing Effects

Electrophilic Aromatic Substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The rate and orientation of the substitution are governed by the electronic properties of the substituents already present on the ring. wikipedia.orgwikipedia.org

In this compound, there are two substituents to consider:

1-Ethylpropoxy group (-OCH(CH₂CH₃)₂): This is an alkoxy group, which is a strong activating group. organicchemistrytutor.com It donates electron density to the ring via resonance (+M effect) and withdraws slightly via induction (-I effect). The resonance effect is dominant, increasing the nucleophilicity of the ring and directing incoming electrophiles to the ortho and para positions. wikipedia.orgchemistrytalk.org

Aminomethyl group (-CH₂NH₂): This group is generally considered weakly activating. The methylene (-CH₂) linker isolates the amine from direct resonance with the ring. The group as a whole directs ortho and para.

Since the two groups are in a para relationship, their directing effects reinforce each other. Both groups activate the positions ortho to the 1-ethylpropoxy group (positions 3 and 5) and ortho to the aminomethyl group (also positions 3 and 5). Therefore, electrophilic substitution is strongly favored at these positions. Under acidic conditions, required for many SEAr reactions (e.g., nitration, sulfonation), the amine group will be protonated to form -CH₂NH₃⁺. This ammonium group is a deactivating, meta-directing group. organicchemistrytutor.com However, the powerful activating and ortho-directing effect of the alkoxy group is expected to dominate, still directing substitution primarily to the positions ortho to it.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(1-Ethylpropoxy)-3-nitro-benzylamine |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1-Ethylpropoxy)-benzylamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(Aminomethyl)-5-(1-ethylpropoxy)phenyl)ethan-1-one |

Directed Ortho Metalation and Subsequent Functionalization of the Substituted Benzene Ring

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.org The resulting aryllithium species can then be trapped with various electrophiles.

Both the ether oxygen and the amine nitrogen in this compound can function as DMGs by coordinating with the lithium cation, thereby directing deprotonation to an adjacent position. wikipedia.orgbaranlab.org Alkoxy groups are generally effective DMGs. The primary amine can also direct metalation, though it may first be deprotonated by the strong base. In this molecule, lithiation is anticipated to occur at the positions ortho to the more powerful directing group, the 1-ethylpropoxy ether. This would lead to the formation of a lithiated intermediate at the 3-position, which can then be functionalized.

This methodology provides a route to introduce a wide variety of substituents (e.g., carboxyl, silyl, or halogen groups) specifically at the position adjacent to the alkoxy group, a transformation that is often difficult to achieve through classical electrophilic substitution. organic-chemistry.org

Stereochemical Influences on Reactivity Originating from the 1-Ethylpropoxy Group

A significant structural feature of this compound is the presence of a chiral center at the carbon atom of the ethylpropoxy group that is bonded to the phenolic oxygen. Consequently, the molecule exists as a pair of enantiomers, (R)- and (S)-4-(1-Ethylpropoxy)-benzylamine.

If the starting material is a racemic mixture, any reaction at the amine or the aromatic ring that does not introduce a new stereocenter will result in a racemic product. However, the inherent chirality of the molecule can have a profound influence on its reactivity under specific conditions.

When a single enantiomer of this compound is used in a reaction that creates a new stereocenter, the existing chiral center can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over the other. This phenomenon, known as substrate-controlled diastereoselection, is a cornerstone of asymmetric synthesis. The bulky and conformationally distinct nature of the 1-ethylpropoxy group can create a chiral environment that sterically biases the approach of reagents to the reactive sites, namely the amine and the ortho positions of the aromatic ring. The extent of this stereochemical control is dependent on several factors, including the nature of the reactants and the reaction conditions. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

The elucidation of reaction mechanisms involving this compound, a molecule incorporating both an aryl-ether and a benzylamine (B48309) moiety, relies heavily on kinetic and spectroscopic investigations. While specific studies on this exact compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups allows for a predictive understanding of its mechanistic pathways. Key reactions for this class of compounds include oxidation of the amine, electrophilic aromatic substitution, and cleavage of the ether linkage.

Kinetic studies are crucial for determining the rate laws of these reactions, which in turn provide insights into the composition of the transition state. For a reaction such as the oxidation of the benzylamine group, the rate of reaction can be monitored by observing the disappearance of the reactant or the appearance of the product over time using spectroscopic methods like UV-Vis spectrophotometry. For instance, the oxidation of benzylamine analogs can lead to the formation of an imine product, which may have a distinct absorption maximum. nih.gov

A hypothetical kinetic study for the oxidation of this compound might involve varying the concentrations of the amine and the oxidizing agent to determine the order of the reaction with respect to each reactant. The rate law could take the form:

Rate = k[this compound]m[Oxidant]n

Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders. The determination of these orders helps in proposing a plausible reaction mechanism.

Spectroscopic techniques are indispensable for identifying intermediates and products, thereby mapping the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to track the structural changes in the molecule during a reaction. For example, in an electrophilic aromatic substitution reaction, the substitution pattern on the aromatic ring can be determined by the changes in the chemical shifts and coupling constants of the aromatic protons.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the reactants, intermediates, and products. The characteristic stretching frequencies of the N-H bonds in the amine, the C-O bond in the ether, and any new functional groups formed (e.g., C=O in an oxidation product) can be monitored.

Mass Spectrometry (MS): MS helps in determining the molecular weight of intermediates and products, providing crucial information for their identification.

A stopped-flow kinetic study could be employed to investigate fast reactions involving this compound. This technique allows for the rapid mixing of reactants and the observation of spectral changes on a millisecond timescale, which is essential for detecting short-lived intermediates. nih.gov For example, in the oxidation of a similar compound, p-(N,N-dimethylamino)benzylamine, an absorbing intermediate was identified as a protonated imine. nih.gov

Hypothetical Kinetic Data for the Oxidation of this compound

| Experiment | [this compound] (M) | [Oxidant] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.5 x 10-4 |

This is a hypothetical data table created for illustrative purposes based on common reaction kinetics.

From this hypothetical data, the reaction is first order with respect to this compound and zero order with respect to the oxidant, suggesting that the rate-determining step involves only the amine.

Thermal and Photochemical Stability Considerations for Aryl-Ether-Amines

The stability of aryl-ether-amines like this compound under thermal and photochemical stress is a critical consideration for their synthesis, storage, and application. The presence of both an aryl-ether linkage and a primary amine on a benzyl (B1604629) framework dictates its susceptibility to degradation.

Thermal Stability:

The thermal decomposition of similar organic molecules often follows single or multi-step degradation kinetics. jocpr.com Thermogravimetric analysis (TGA) would be the primary technique to assess the thermal stability of this compound, providing information on the onset temperature of decomposition and the percentage of weight loss as a function of temperature. Differential scanning calorimetry (DSC) could reveal phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes. jocpr.com In general, aromatic amines are more thermally stable than their aliphatic counterparts due to resonance stabilization and structural rigidity. nih.gov

Factors Affecting Thermal Stability of Aryl-Ether-Amines:

| Factor | Influence on Stability | Rationale |

| Atmosphere | More stable in inert atmosphere (e.g., N2) | Oxidative degradation is a major pathway for amines and ethers. |

| Substituents | Electron-donating/withdrawing groups | Can affect bond dissociation energies within the molecule. |

| Catalysts | Presence of metal ions or acids/bases | Can lower the activation energy for decomposition pathways. |

Photochemical Stability:

The photochemical stability of this compound is dictated by its ability to absorb UV or visible light and the efficiency of the subsequent photochemical reactions. The aromatic ring is a chromophore that absorbs in the UV region. Upon absorption of a photon, the molecule is promoted to an excited state, from which it can undergo various photochemical reactions, including bond cleavage and rearrangement.

The aryl-ether linkage can be susceptible to photochemical cleavage. acs.org Photoinduced intramolecular rearrangements of aryl ethers have been reported, which can proceed through a triplet state after photoexcitation. nih.gov These reactions can lead to the formation of C-C coupled products. nih.gov

The benzylamine moiety can also undergo photochemical reactions. The C-N bond can be cleaved, or the amine can participate in photo-oxidation processes. The presence of photosensitizers or radical initiators in the environment can accelerate the photochemical degradation.

The study of photochemical stability would involve irradiating a solution of the compound with light of specific wavelengths and monitoring the changes in its concentration and the formation of photoproducts over time, typically using HPLC and GC-MS. The quantum yield of photodegradation would provide a quantitative measure of its photochemical instability.

Analytical and Spectroscopic Characterization of 4 1 Ethylpropoxy Benzylamine and Its Derivatives

Advanced Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and purification of individual components from a mixture. For compounds like 4-(1-Ethylpropoxy)-benzylamine, which may be present in complex matrices or as part of a mixture of related derivatives, advanced chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method is critical when dealing with complex mixtures containing this compound and its derivatives. A reversed-phase HPLC method is often suitable for this class of compounds. nih.govresearchgate.netallmultidisciplinaryjournal.com

Method development typically involves the optimization of several parameters to achieve the desired separation with good resolution, peak shape, and analysis time. Key parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), pH of the mobile phase, column temperature, and flow rate. UV detection is commonly employed for aromatic compounds like benzylamines.

A hypothetical HPLC method for the analysis of this compound could involve a gradient elution to effectively separate the target compound from its potential impurities or related derivatives.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis. ijper.org

Gas Chromatography (GC) is a technique well-suited for the separation and analysis of volatile and thermally stable compounds. While primary amines can be challenging to analyze directly by GC due to their polarity and tendency to cause peak tailing, derivatization can significantly improve their chromatographic behavior. osti.govlabrulez.com

For this compound, derivatization of the primary amine group, for instance, through acylation or silylation, can produce a less polar and more volatile derivative that is more amenable to GC analysis. The choice of derivatizing agent is crucial and depends on the specific properties of the analyte and the desired detection method. scientificlabs.ie

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature program would be optimized to ensure the separation of the derivatized analyte from other components in the sample.

Table 2: Hypothetical GC Method Parameters for a Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

The significant ions in the electron ionization mass spectra of N-benzyl derivatives often consist of the iminium cation and other fragments originating from the benzylamine (B48309) portion of the molecules. researchgate.net

Since this compound possesses a chiral center at the carbon atom of the ethylpropoxy group, it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers, which is crucial for assessing the enantiomeric purity of a sample.

Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. The use of CSPs is the more common approach. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds, including amines. nih.gov

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for enantiomeric separation.

Table 3: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. researchgate.net This is a critical step in the identification of an unknown compound or the confirmation of the identity of a synthesized molecule like this compound.

In addition to providing the accurate mass of the molecular ion, HRMS allows for the detailed analysis of the fragmentation pattern of the molecule. This fragmentation provides valuable information about the compound's structure. The fragmentation of protonated benzylamines under electrospray ionization (ESI) conditions often involves characteristic losses, such as the neutral loss of ammonia (B1221849) (NH₃). researchgate.net

Table 4: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ (C₁₂H₂₀NO)⁺ | 194.1539 | 194.1542 | 1.5 |

| [M-NH₃+H]⁺ (C₁₂H₁₇O)⁺ | 177.1274 | 177.1271 | -1.7 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragments. This process provides detailed structural information and can be used to confirm the identity of a compound with a high degree of certainty. researchgate.net

For this compound, an MS/MS experiment would typically involve isolating the protonated molecular ion ([M+H]⁺) and then inducing its fragmentation through collision-induced dissociation (CID). The resulting fragment ions would be characteristic of the molecule's structure. For instance, fragmentation could occur at the benzylic position or involve the ether linkage.

Table 5: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 194.15 | 177.13 | Loss of NH₃ |

| 194.15 | 107.08 | Cleavage of the C-C bond adjacent to the ether oxygen |

| 177.13 | 135.08 | Loss of C₃H₆ from the ethylpropoxy group after NH₃ loss |

The fragmentation mechanisms of protonated benzylamines can be complex and may involve rearrangements. researchgate.net Detailed analysis of the MS/MS spectra, often aided by computational chemistry, is essential for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the proton and carbon skeletons of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern. The benzylic protons of the -CH₂NH₂ group will resonate as a singlet, while the protons of the 1-ethylpropoxy group will show more complex splitting patterns, including a triplet for the terminal methyl groups and multiplets for the methylene and methine protons.

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on each unique carbon atom. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the oxygen of the ether group and the carbons of the aromatic ring showing characteristic downfield shifts.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH(O)- | ~4.1-4.3 (quintet) | ~75-80 |

| Ar-CH₂-NH₂ | ~3.8-3.9 (s) | ~45-50 |

| Ar-H (ortho to -OCH) | ~7.2-7.3 (d) | ~128-130 |

| Ar-H (ortho to -CH₂NH₂) | ~6.8-6.9 (d) | ~114-116 |

| -CH₂-CH₃ | ~1.5-1.7 (m) | ~25-30 |

| -NH₂ | ~1.4-1.6 (s, broad) | - |

| -CH₂-CH₃ | ~0.9-1.0 (t) | ~10-15 |

| Ar-C (ipso, attached to -OCH) | - | ~158-160 |

| Ar-C (ipso, attached to -CH₂NH₂) | - | ~130-132 |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and are based on typical values for similar functional groups and substitution patterns. Actual experimental values may vary.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the ethylpropoxy group and the adjacent methylene protons, as well as between the methylene and methyl protons of the ethyl groups. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the benzylic protons would correlate with the signal for the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is vital for piecing together the molecular fragments. For example, the benzylic protons would show a correlation to the ipso-carbon of the aromatic ring, and the methine proton of the ethylpropoxy group would show a correlation to the aromatic carbon to which the ether group is attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching will produce bands in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the ether linkage is anticipated around 1240-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-O-C stretching of the ether group and the C-N stretching of the amine are also expected to be observable.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 (medium) | Weak |

| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2970 (strong) | Strong |

| Aromatic C=C Stretch | 1610, 1510 (strong) | Strong |

| N-H Bend (scissoring) | 1590-1650 (medium) | Weak |

| C-O Stretch (ether) | 1240-1260 (strong) | Medium |

| C-N Stretch | 1020-1250 (medium) | Medium |

Derivatization Strategies for Enhanced Detection and Quantification in Analytical Chemistry

Derivatization is a chemical modification process used to enhance the detectability and/or chromatographic properties of an analyte. For this compound, which possesses a primary amine group, various derivatization strategies can be employed.

Fluorescence-Based Derivatization Reagents and Applications

Fluorescence derivatization is a highly sensitive method for the detection of primary amines. Reagents that are themselves non-fluorescent or weakly fluorescent react with the primary amine to form a highly fluorescent product.

Commonly used fluorescence-based derivatization reagents for primary amines include:

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary amines to form stable, fluorescent sulfonamides.

Fluorescamine: Reacts rapidly with primary amines to yield a fluorescent product. A key advantage is that excess reagent is non-fluorescent.

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form highly fluorescent isoindole derivatives.

Naphthalene-2,3-dicarboxaldehyde (NDA): Similar to OPA, NDA reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole derivatives, which are generally more stable than the OPA derivatives. uobasrah.edu.iq

These reagents would react with the primary amine of this compound, allowing for its sensitive detection in complex matrices using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Mass Spectrometry-Enhancing Derivatization Agents

Derivatization can also be used to improve the ionization efficiency and fragmentation behavior of an analyte in mass spectrometry (MS).

For benzylamines, derivatization agents that introduce a readily ionizable group or a group that directs fragmentation in a predictable manner are beneficial.

Acylating Reagents (e.g., Acetic Anhydride, Benzoyl Chloride): These reagents react with the primary amine to form amides. The resulting derivatives often exhibit improved chromatographic properties and can provide characteristic fragmentation patterns in MS.

Silylating Reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA): These reagents replace the active hydrogen on the amine with a trimethylsilyl group, increasing volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Isothiocyanates (e.g., Phenyl isothiocyanate - PITC): These react with primary amines to form phenylthiourea derivatives, which can be analyzed by HPLC-UV or HPLC-MS.

The derivatization of this compound with these agents would facilitate its analysis by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS), enabling lower detection limits and more robust quantification. For instance, benzylamine itself has been used as a derivatizing agent to enhance the mass spectrometric detection of other compounds. uobasrah.edu.iq

Computational Chemistry and Theoretical Modeling of 4 1 Ethylpropoxy Benzylamine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic makeup.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization or energy minimization.

For 4-(1-Ethylpropoxy)-benzylamine, this would involve using a functional, such as B3LYP, paired with a basis set like 6-311G+(d,p) to find the global minimum on the potential energy surface. This process would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Furthermore, the flexibility of the 1-ethylpropoxy group and its orientation relative to the benzylamine (B48309) ring suggests the existence of multiple low-energy conformers. A conformational analysis would be performed to map the potential energy landscape, identifying various stable conformers and the energy barriers between them. This is crucial for understanding the molecule's dynamic behavior in different environments.

Table 1: Projected Parameters for DFT Geometry Optimization of this compound

| Parameter | Computational Method | Expected Outcome |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | Accurate prediction of electronic structure and geometry. |

| Basis Set | 6-311G+(d,p) | Provides a good balance of accuracy and computational efficiency for this system. |

| Geometry Optimization | Berny algorithm or similar | Determination of the lowest energy (most stable) molecular structure. |

| Conformational Search | Potential Energy Surface (PES) Scan | Identification of stable conformers and rotational energy barriers. |

Once the optimized geometry is obtained, computational methods can predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental spectra, can aid in the assignment of peaks to specific atoms within the molecule.

IR Spectroscopy: By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend). These frequencies are typically scaled by a known factor to account for anharmonicity and achieve better agreement with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum. This provides insight into the molecule's absorption of light and the nature of its excited states.

Table 2: Projected Theoretical Spectroscopic Data for this compound

| Spectroscopic Technique | Computational Method | Predicted Data Points |

| ¹H and ¹³C NMR | GIAO | Chemical shifts (ppm) for each unique hydrogen and carbon atom. |

| IR | Frequency Analysis | Vibrational frequencies (cm⁻¹) and corresponding intensities for functional groups. |

| UV-Vis | TD-DFT | Maximum absorption wavelengths (λmax) and corresponding oscillator strengths. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is also a powerful tool for predicting how a molecule will behave in a chemical reaction.

To understand the kinetics of a potential reaction involving this compound, the transition state (TS) must be located. The TS represents the highest energy point along the reaction coordinate. By optimizing the geometry of the transition state and calculating its energy, the activation energy barrier (Ea) can be determined. A lower activation energy implies a faster reaction rate. This analysis is crucial for predicting the feasibility and mechanism of chemical transformations.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

To predict the reactive sites of this compound, two important theoretical tools are the Molecular Electrostatic Potential (MEP) and Fukui functions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It maps regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group, indicating its nucleophilic character, and around the oxygen atom of the propoxy group.

Fukui Function Analysis: Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function can identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. This analysis would pinpoint the specific atoms most involved in chemical reactions.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) Studies in Related Benzylamine Derivatives

While specific comprehensive studies on this compound are not extensively documented in publicly available literature, a wealth of information can be extrapolated from research on related benzylamine derivatives. The core principle of SAR and SPR studies is to systematically alter the chemical structure of a lead compound and observe the resulting changes in its biological activity or physicochemical properties. For benzylamine derivatives, key modifications often involve substitutions on the phenyl ring and alterations to the amine group.

A hypothetical SAR study on a series of 4-alkoxy-benzylamine analogs might reveal that smaller, linear alkoxy groups result in a certain pharmacological profile, while bulkier, branched groups like 1-ethylpropoxy could lead to enhanced selectivity for a particular biological target due to improved hydrophobic interactions within a specific sub-pocket of the receptor.

In silico screening is a powerful computational technique used to search vast libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. researchgate.net This process relies on molecular docking simulations, which predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is often estimated by a scoring function that calculates a binding energy.

For a target of interest, a virtual library of benzylamine derivatives with various substituents could be screened. The goal would be to identify derivatives that exhibit favorable binding energies and interaction patterns with key amino acid residues in the active site of the target protein. For example, in a hypothetical screening against a G-protein coupled receptor (GPCR), the amine group of the benzylamine scaffold might form a crucial ionic bond with an acidic residue (e.g., aspartic acid) deep within the transmembrane domain, a common interaction for aminergic GPCR ligands.

The results of such a screening can be used to prioritize a smaller number of compounds for synthesis and experimental testing, thereby saving significant time and resources. The table below illustrates the type of data that might be generated from an in silico screening of hypothetical 4-alkoxy-benzylamine derivatives against a target protein.

| Compound ID | Alkoxy Substituent | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| BZ-01 | Methoxy | -7.2 | Ionic bond with Asp113, H-bond with Ser192 |

| BZ-02 | Ethoxy | -7.8 | Ionic bond with Asp113, H-bond with Ser192, Hydrophobic interaction with Val117 |

| BZ-03 | Isopropoxy | -8.5 | Ionic bond with Asp113, H-bond with Ser192, Enhanced hydrophobic interactions with Val117, Leu200 |

| BZ-04 (Target) | 1-Ethylpropoxy | -9.1 | Ionic bond with Asp113, H-bond with Ser192, Extensive hydrophobic interactions with Val117, Leu200, Phe289 |

| BZ-05 | Cyclopentyloxy | -8.9 | Ionic bond with Asp113, H-bond with Ser192, Hydrophobic interactions with Val117, Leu200, potential steric clash with Phe290 |

Following the initial screening, computational lead compound identification involves a more detailed analysis of the most promising candidates. This includes the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.commdpi.com Early prediction of these pharmacokinetic and safety profiles is crucial for identifying compounds that are likely to fail in later stages of drug development. sci-hub.se Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. audreyli.com

The table below provides an example of a computational ADMET profile for a lead candidate identified from the in silico screening.

| Compound ID | Property | Predicted Value | Interpretation |

|---|---|---|---|

| BZ-04 | LogP (Lipophilicity) | 3.2 | Good balance for permeability and solubility |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble | |

| Human Intestinal Absorption (%) | 95% | Well absorbed | |

| Blood-Brain Barrier Permeation | High | Likely to be CNS-active | |

| CYP2D6 Inhibition | Low probability | Lower risk of drug-drug interactions |

Through this iterative process of in silico screening, lead identification, and ADMET prediction, researchers can rationally design novel benzylamine derivatives, such as those related to this compound, with a higher probability of possessing the desired biological activity and drug-like properties.

4 1 Ethylpropoxy Benzylamine As a Chemical Intermediate and Functional Scaffold

Role in the Synthesis of Advanced Organic Molecules

Benzylamines are a well-established class of intermediates in organic synthesis, valued for their role in the construction of nitrogen-containing compounds. The primary amine group of 4-(1-Ethylpropoxy)-benzylamine can readily undergo a variety of chemical transformations, making it a valuable precursor for more complex molecules.

One of the primary applications of benzylamines is in the synthesis of secondary and tertiary amines through N-alkylation or N-arylation reactions. Furthermore, the amine functionality can be acylated to form amides, which are prevalent in many biologically active compounds and functional materials. The general reactivity of the benzylamine (B48309) moiety allows for its use as a building block in the synthesis of various molecular targets.

A plausible synthetic route to this compound itself would likely involve a two-step process starting from 4-hydroxybenzonitrile. The first step would be the etherification of the phenolic hydroxyl group with 3-bromopentane (B47287) to introduce the 1-ethylpropoxy group. The subsequent step would involve the reduction of the nitrile group to a primary amine, which can be achieved using various reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This synthetic strategy is analogous to methods used for the preparation of other 4-alkoxybenzylamines.

The "1-ethylpropoxy" substituent is notably a key structural feature in the antiviral medication oseltamivir. This suggests that intermediates containing this group, such as this compound, could be of significant interest in medicinal chemistry for the development of new pharmaceutical agents.

Table 1: Potential Reactions of this compound

| Reaction Type | Reagent/Catalyst | Product Type |

| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst | Secondary Arylamine |

| Acylation | Acyl chloride or Anhydride | Amide |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | Secondary or Tertiary Amine |

| Diazotization | Nitrous acid | Diazonium salt (unstable) |

Application as a Core Building Block in Divergent Chemical Synthesis

The structure of this compound allows it to serve as a core building block in divergent synthesis strategies. Divergent synthesis enables the creation of a library of related compounds from a common intermediate, which is a powerful approach in drug discovery and materials science.

Starting from this compound, a variety of functional groups can be introduced at the amine nitrogen. For instance, reaction with a diverse set of carboxylic acids would yield a library of amides. Similarly, coupling with different sulfonyl chlorides would produce a range of sulfonamides.

The aromatic ring of this compound also presents opportunities for further functionalization. While the alkoxy group is an ortho-, para-director, the positions ortho to the 1-ethylpropoxy group are available for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. This allows for the introduction of additional substituents, further expanding the diversity of accessible molecules. The benzylamine moiety can be temporarily protected to control the regioselectivity of these reactions.

Precursor to Complex Molecular Architectures through Targeted Chemical Transformations

The inherent reactivity of the functional groups in this compound makes it a suitable precursor for the construction of complex molecular architectures. The primary amine can participate in cyclization reactions to form heterocyclic systems, which are ubiquitous in natural products and pharmaceuticals.

For example, condensation of this compound with a dicarbonyl compound could lead to the formation of various nitrogen-containing heterocycles. Intramolecular reactions of appropriately substituted derivatives of this compound could also be employed to construct intricate polycyclic systems.

The benzylamine unit can also be used as a directing group in certain transition metal-catalyzed reactions, enabling selective C-H activation and functionalization of the aromatic ring at specific positions. This modern synthetic methodology allows for the efficient construction of complex molecules with high levels of precision.

Exploration of its Potential in Materials Science as a Monomer or Ligand

The bifunctional nature of this compound, possessing both an amine and an alkoxy-substituted aromatic ring, suggests its potential utility in materials science. The primary amine group can act as a reactive site for polymerization reactions. For instance, it could be used as a monomer in the synthesis of polyamides, polyimides, or other nitrogen-containing polymers. The 1-ethylpropoxy group can influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics.

Furthermore, the amine group and the oxygen atom of the ether linkage can act as coordination sites for metal ions. This makes this compound a potential candidate for use as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. The structure and properties of these materials would be influenced by the nature of the metal ion and the coordination geometry dictated by the ligand. The organic substituent would also play a crucial role in defining the porosity and functionality of the resulting material.

Emerging Trends and Future Research Directions for Substituted Benzylamines

Development of Novel Synthetic Methodologies Employing Flow Chemistry and Automation

The synthesis of substituted benzylamines is increasingly benefiting from the adoption of flow chemistry and automation. durham.ac.uk These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up. durham.ac.uk For the synthesis of 4-(1-Ethylpropoxy)-benzylamine, a continuous-flow process could be envisioned, starting from the alkylation of 4-hydroxybenzaldehyde (B117250) with 1-bromopropane, followed by reductive amination.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. durham.ac.uk Automated systems can perform multi-step syntheses, purifications, and analyses, significantly reducing manual intervention and accelerating the discovery of new synthetic routes. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for the Reductive Amination Step in the Synthesis of this compound (Hypothetical Data)

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Typical Yield | 75 - 85% | > 95% |

| Safety | Potential for thermal runaway | Enhanced heat transfer, smaller reaction volumes, improved safety |

| Scalability | Difficult, requires re-optimization | Readily scalable by running the system for longer periods |

Investigation of Unexplored Reactivity Modes and Mechanistic Discoveries

While the fundamental reactivity of benzylamines is well-established, there remain unexplored areas that could lead to novel transformations and applications. For this compound, research could focus on C-H activation of the ethylpropoxy group or novel cyclization reactions involving the benzylamine (B48309) moiety. Mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, are crucial for understanding the intricate details of these reactions. researchgate.netacs.org

Recent studies on other benzylamines have revealed unexpected reactivity, such as novel photocatalytic reactions or the use of benzylamines as catalysts themselves in organic transformations. organic-chemistry.orgrsc.org Understanding the electronic effects of the 1-ethylpropoxy substituent on the reactivity of the aromatic ring and the amine group will be a key area of future investigation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Predict Properties: Machine learning models can be trained to predict the physicochemical and biological properties of novel benzylamine derivatives, guiding the design of compounds with desired characteristics.

Optimize Reaction Conditions: AI algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for the synthesis of a target molecule, saving time and resources. beilstein-journals.orgbohrium.comresearchgate.net

Discover Novel Synthetic Routes: Retrosynthesis AI tools can propose novel and efficient synthetic pathways to complex molecules, potentially uncovering more sustainable or cost-effective routes to this compound. nih.gov

The integration of AI with automated synthesis platforms has the potential to create "self-driving laboratories" that can autonomously design, synthesize, and test new molecules.

Sustainable and Circular Economy Approaches for Benzylamine Synthesis

The chemical industry is increasingly focusing on sustainable practices and the principles of a circular economy. rsc.orgmdpi.com For the synthesis of this compound, this translates to several key areas of research:

Use of Renewable Feedstocks: Investigating the synthesis of the benzylamine core from biomass-derived starting materials, such as lignin, would significantly improve its sustainability profile. researchgate.netnih.govacs.orgacs.org

Green Solvents and Catalysts: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a crucial aspect of green chemistry. The use of biocatalysts, such as transaminases, in the synthesis of benzylamines is a promising approach. researchgate.net

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product and minimize waste generation is a central tenet of green chemistry. mdpi.com The development of catalytic processes for amination that produce water as the only byproduct is a significant step in this direction. acs.org

By embracing these emerging trends, the field of substituted benzylamines will continue to evolve, leading to the discovery of new molecules with valuable properties and the development of more efficient and sustainable chemical processes.

Q & A

Q. How can the synthesis of 4-(1-Ethylpropoxy)-benzylamine be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., absolute ethanol), catalysts (e.g., glacial acetic acid), and reflux duration (e.g., 4–8 hours) based on analogous benzylamine syntheses . Monitor reaction progress via TLC and purify using column chromatography with ethyl acetate/hexane gradients. Adjust stoichiometry of 4-amino precursors and alkoxy-substituted reagents to minimize side products. Post-synthesis, confirm purity via HPLC (>95%) and characterize using H/C NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H NMR (aromatic protons: δ 6.8–7.4 ppm; ethylpropoxy chain: δ 1.0–1.5 ppm) and C NMR (amine carbon: ~45 ppm; ether oxygen-linked carbons: ~70 ppm).

- Purity Assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: calculated based on ) .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Screen for enzyme inhibition (e.g., monoamine oxidases) using fluorometric assays with para-substituted benzylamine analogues as positive controls . Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays (IC determination). For receptor binding studies, use radiolabeled ligands in competitive binding assays (e.g., H-serotonin for serotonin receptors) .

Advanced Research Questions

Q. How do structural modifications to the ethylpropoxy chain influence binding affinity in QSAR studies?

- Methodological Answer : Perform QSAR analysis using substituent parameters like van der Waals volume (Vw), scaled by 0.1 to match binding data magnitudes . Synthesize derivatives with shorter (ethoxy) or branched (isopropoxy) chains. Compare inhibition constants () against wild-type and mutant enzymes (e.g., MAO A Ser209Ala) to identify steric vs. electronic effects. Use molecular docking (AutoDock Vina) to validate binding poses in silico.

Q. How should contradictory data between computational predictions and experimental binding results be resolved?

- Methodological Answer :

- Reassess Assay Conditions : Verify buffer pH (e.g., 7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C) .

- Check Compound Stability : Use LC-MS to confirm no degradation during assays .

- Model Refinement : Incorporate solvation effects and flexible side-chain docking in simulations. Cross-validate with alanine-scanning mutagenesis data .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Test degradation kinetics in buffers (pH 2–9) via HPLC. Add stabilizers (e.g., ascorbic acid for oxidative protection) .

- Thermal Stability : Store lyophilized samples at -20°C; avoid aqueous solutions >4°C for >24 hours .

- Prodrug Design : Introduce acid-labile groups (e.g., phosphate esters) to enhance oral bioavailability .

Q. How can enantiomeric purity be ensured during synthesis, given the chiral 1-ethylpropoxy group?

- Methodological Answer : Use chiral chromatography (Chiralpak AD-H column) with heptane/isopropanol eluents to separate enantiomers. Confirm absolute configuration via X-ray crystallography of a co-crystallized derivative (e.g., phosphate salt) . Opt for asymmetric catalysis (e.g., Sharpless epoxidation) during alkoxy chain formation to favor the desired enantiomer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.